N-{4-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{4-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}acetamide is an organic compound that features a complex structure incorporating a bithiophene moiety, a sulfamoyl group, and an acetamide group
Mechanism of Action
Target of Action
Sulfonamide derivatives, which this compound is a part of, are known to have a wide range of targets due to their versatile nature . They are often used as antimicrobial agents and have been shown to be potent irreversible inhibitors of cysteine proteases .
Mode of Action
Sulfonamides generally exert their effect by mimicking the transition state of peptide hydrolysis, thereby inhibiting key enzymes . This compound, being a sulfonamide derivative, might exhibit a similar mode of action.
Biochemical Pathways
Given its sulfonamide nature, it might interfere with the synthesis of folic acid in bacteria, thereby inhibiting their growth .
Result of Action
Sulfonamide derivatives are known to exhibit various potential activities like antitumor, antimicrobial, antifungal, and anti-inflammatory activities . This compound, being a sulfonamide derivative, might exhibit similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}acetamide typically involves multiple steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a bromo-thiophene with a thiophene boronic acid derivative in the presence of a palladium catalyst.
Attachment of the Sulfamoyl Group: The bithiophene derivative is then reacted with an appropriate sulfonyl chloride in the presence of a base to introduce the sulfamoyl group.
Formation of the Final Compound: The intermediate product is further reacted with 4-aminophenylacetamide under suitable conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfamoyl group or the bithiophene unit.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-{4-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide
- N-{4-[(3-methoxyphenyl)sulfamoyl]phenyl}acetamide
- 4-amino-N-(2-methoxyphenyl)benzenesulfonamide
- 4-amino-N-(3-methoxyphenyl)benzenesulfonamide
Uniqueness
N-{4-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}acetamide is unique due to the presence of the bithiophene moiety, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and materials science.
Properties
IUPAC Name |
N-[4-[2-(5-thiophen-2-ylthiophen-2-yl)ethylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S3/c1-13(21)20-14-4-7-16(8-5-14)26(22,23)19-11-10-15-6-9-18(25-15)17-3-2-12-24-17/h2-9,12,19H,10-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXJSSCEEKHELQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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